Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate
CAS No.: 2138573-46-1
Cat. No.: VC4511371
Molecular Formula: C10H13LiN2O4S
Molecular Weight: 264.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138573-46-1 |
|---|---|
| Molecular Formula | C10H13LiN2O4S |
| Molecular Weight | 264.22 |
| IUPAC Name | lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-sulfinate |
| Standard InChI | InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-6-7(17(14)15)4-5-11-8;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
| Standard InChI Key | PRXFLLOHQZJFEL-UHFFFAOYSA-M |
| SMILES | [Li+].CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a Boc-protected amino group () and at the 4-position with a sulfinate group () coordinated to a lithium ion . The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthetic transformations, while the sulfinate moiety acts as a nucleophile in cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2138573-46-1 |
| Molecular Formula | |
| Molecular Weight | 264.3 g/mol |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
Synthetic Methodologies
Direct Lithiation-Sulfination Approach
A high-yielding route involves the lithiation of 5-bromo-2-methoxypyridine using butyllithium at -78°C in tetrahydrofuran (THF), followed by reaction with TIMSO (sulfur dioxide 1-methylpyrrolidine adduct) to install the sulfinate group . This method achieves a 94% yield of the lithium sulfinate product after purification via acetone and diethyl ether washes .
Boc Protection Strategies
Alternative syntheses leverage Boc-protected pyridine precursors. For instance, 4-(Boc-amino)pyridine undergoes directed ortho-lithiation with butyllithium, followed by trapping with sulfur dioxide or electrophiles to introduce the sulfinate group . Yields in these protocols range from 30% to 64%, depending on reaction conditions such as temperature, solvent, and stoichiometry .
Table 2: Comparative Synthesis Yields
| Precursor | Reagents | Yield |
|---|---|---|
| 5-Bromo-2-methoxypyridine | Butyllithium, TIMSO | 94% |
| 4-(Boc-amino)pyridine | t-BuLi, CO | 64% |
| Pyridine-4-yl-carbamate | n-BuLi, TMEDA, I | 58% |
Applications in Organic Synthesis
Sulfonamide Formation
The sulfinate group serves as a precursor for sulfonamides via reactions with amines or electrophilic halogen sources. For example, coupling with aryl halides under palladium catalysis yields biaryl sulfonamides, prevalent in kinase inhibitors .
Peptide Modification
The Boc group enables temporary protection of amino functionalities during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) reveals the free amine for further conjugation .
Recent Advancements and Optimizations
Low-Temperature Lithiation
Recent protocols emphasize cryogenic conditions (-78°C) to suppress side reactions, enhancing regioselectivity during sulfinate installation . The use of TMEDA as a ligand for butyllithium further improves reaction efficiency .
Green Chemistry Approaches
Efforts to replace hexane with renewable solvents like cyclopentyl methyl ether (CPME) in lithiation steps are underway, aligning with sustainability goals without compromising yield .
Challenges and Future Directions
Despite progress, challenges persist in scaling up synthesis and characterizing stability under ambient conditions. Future research should prioritize:
-
Stability Studies: Investigating degradation pathways under varying humidity and temperature.
-
Catalytic Methods: Developing transition-metal-free protocols for sulfonamide coupling.
-
Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume